

Technical Guide: Physicochemical and Isotopic Characterization of 2-Bromobenzoic acid-d4

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Compound of Interest

Compound Name: 2-Bromobenzoic acid-d4

Cat. No.: B15126906

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and isotopic purity of **2-Bromobenzoic acid-d4**, a deuterated analog of 2-Bromobenzoic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies.

Core Data Presentation

The key quantitative data for 2-Bromobenzoic acid and its deuterated form are summarized in the tables below for straightforward comparison.

Table 1: Molecular Weight and Formula

Compound	Molecular Formula	Average Molecular Weight (g/mol)	Monoisotopic Mass (Da)
2-Bromobenzoic acid	C ₇ H ₅ BrO ₂	201.02[1][2]	199.9473
2-Bromobenzoic acid-d4	C ₇ HD ₄ BrO ₂	205.04	203.9724

Table 2: Isotopic Purity of Commercial **2-Bromobenzoic acid-d4**

Parameter	Value
Isotopic Purity (^1H)	≥ 98 atom % D
Chemical Purity	$\geq 98\%$

Experimental Protocols

Accurate determination of molecular weight and isotopic purity is crucial for the application of deuterated compounds in quantitative assays. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

Determination of Molecular Weight and Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for the precise mass determination of a molecule and for quantifying the distribution of its isotopologues.

Methodology:

- Sample Preparation:
 - Prepare a stock solution of **2-Bromobenzoic acid-d4** in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
 - Further dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ in the same solvent.
- Instrumentation and Analysis:
 - Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer, coupled to an electrospray ionization (ESI) source.
 - Infuse the sample solution directly into the ESI source at a flow rate of 5-10 $\mu\text{L/min}$.
 - Acquire mass spectra in negative ion mode, as benzoic acids readily deprotonate to form $[\text{M-H}]^-$ ions.

- Set the mass spectrometer to a high-resolution mode (resolving power > 10,000) to enable the separation of isotopic peaks.
- Acquire data over a mass range that encompasses the expected masses of the deuterated and non-deuterated species (e.g., m/z 198-210).
- Data Analysis:
 - From the high-resolution mass spectrum, identify the monoisotopic peaks corresponding to the $[M-H]^-$ ions of 2-Bromobenzoic acid ($C_7H_4BrO_2^-$, expected m/z 198.9398) and **2-Bromobenzoic acid-d4** ($C_7D_4BrO_2^-$, expected m/z 202.9649).
 - The relative intensity of these peaks is used to calculate the isotopic purity. The isotopic purity is determined by the following equation:
 - $$\text{Isotopic Purity (\%)} = [\text{Intensity of d4 peak} / (\text{Intensity of d4 peak} + \text{Intensity of d0 peak})] \times 100$$
 - More advanced analysis can be performed to determine the distribution of d0, d1, d2, d3, and d4 species by examining the intensities of their respective isotopic peaks.

Determination of Isotopic Purity by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy, particularly 1H NMR, is a valuable tool for determining the level of deuteration by quantifying the residual non-deuterated sites.

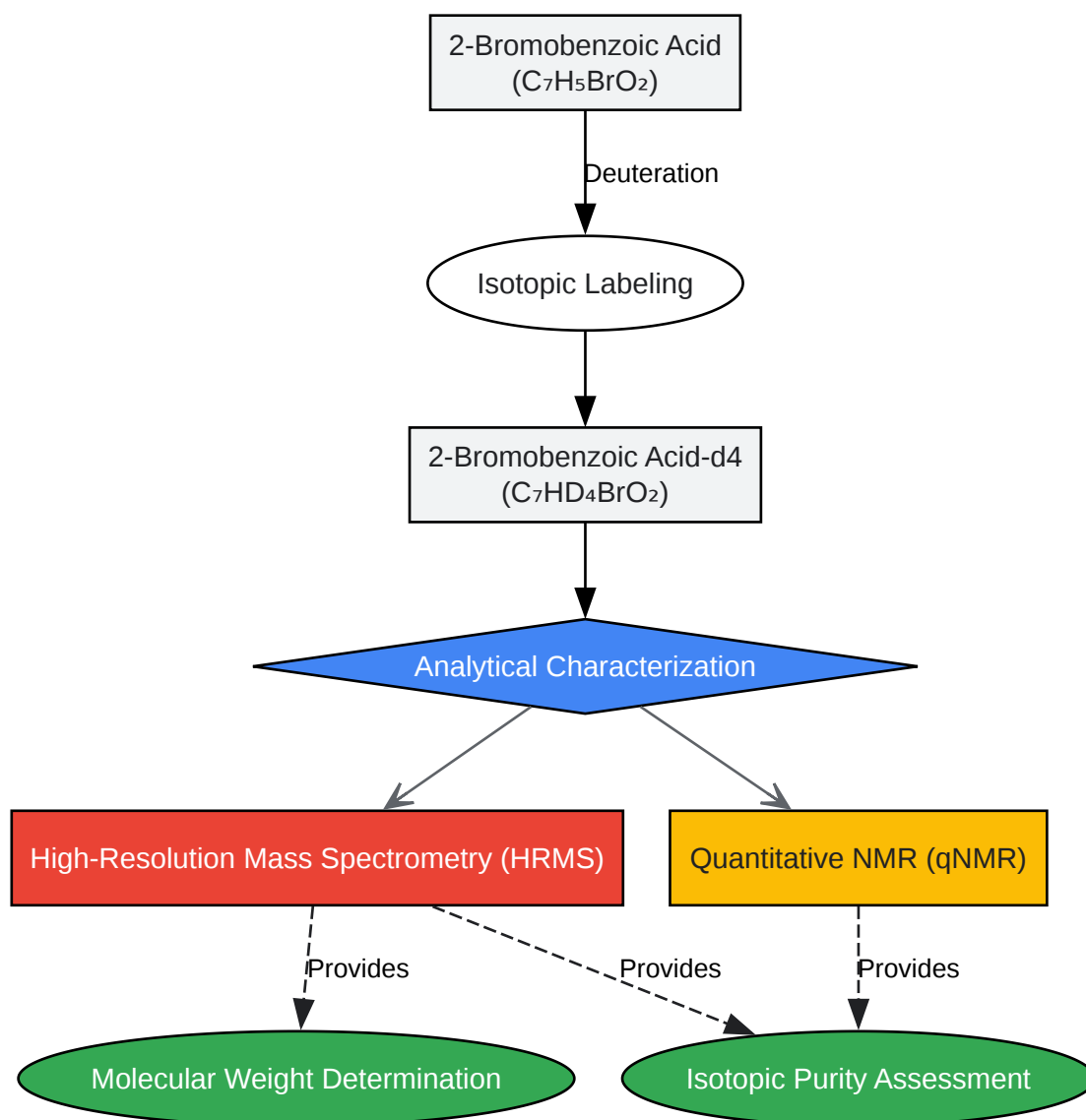
Methodology:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **2-Bromobenzoic acid-d4** and a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into a clean vial. The internal standard should have a known purity and its 1H NMR signals should not overlap with any signals from the analyte.

- Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that does not contain residual signals in the regions of interest.
- Instrumentation and Analysis:
 - Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Ensure quantitative acquisition parameters are used, including a calibrated 90° pulse, a relaxation delay (d1) of at least 5 times the longest T1 of the signals of interest, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Analysis:
 - Integrate the area of a well-resolved signal from the internal standard and the area of the residual ¹H signals in the aromatic region of the **2-Bromobenzoic acid-d₄** spectrum.
 - The isotopic purity (atom % D) can be calculated by comparing the integral of the residual proton signals to the integral of the internal standard of known concentration. The formula for this calculation is:
 - $\text{Moles of residual H} = (\text{Integral of residual H} / \text{Number of residual H}) / (\text{Integral of standard} / \text{Number of H in standard}) \times \text{Moles of standard}$
 - $\text{Atom \% D} = [1 - (\text{Moles of residual H} / \text{Total moles of compound})] \times 100$

Logical Relationship Diagram

The following diagram illustrates the relationship between the parent compound, its deuterated analog, and the analytical methods used for their characterization.



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Caption: Characterization workflow for **2-Bromobenzoic acid-d4**.

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